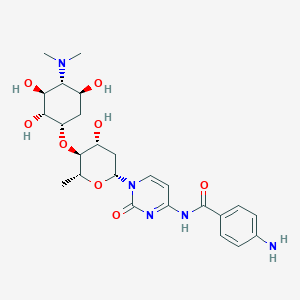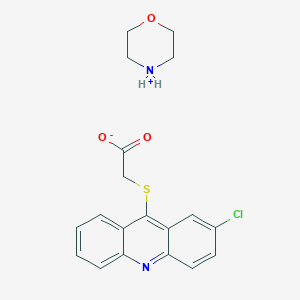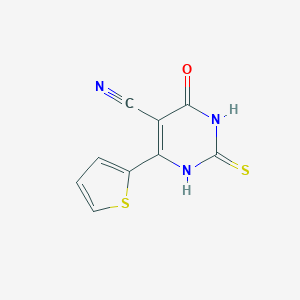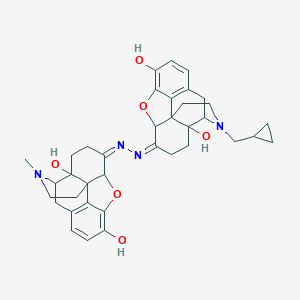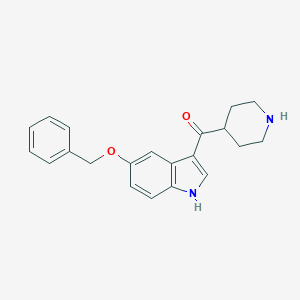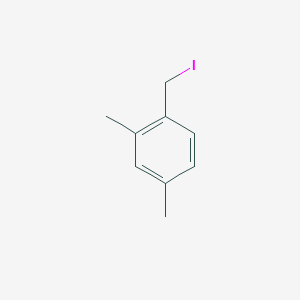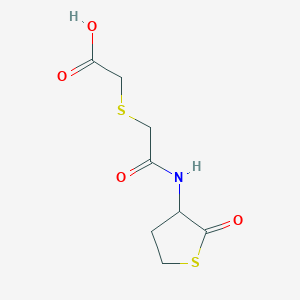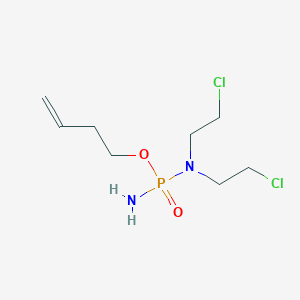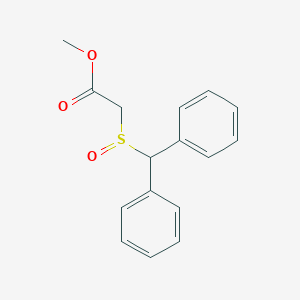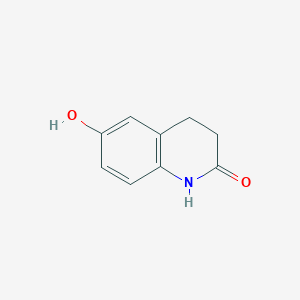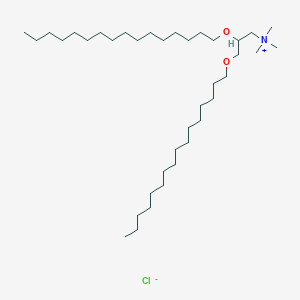
Bishop
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bishop is a protein that plays a crucial role in the regulation of cell growth and division. It is a member of the BUB1 family of kinases and is involved in the spindle checkpoint pathway, which ensures proper chromosome segregation during cell division. Bishop has been the subject of extensive scientific research due to its importance in cell biology and its potential as a therapeutic target for cancer.
Wirkmechanismus
Bishop functions as a kinase, which means it adds phosphate groups to other proteins in order to regulate their activity. Its main role is in the spindle checkpoint pathway, which ensures that chromosomes are properly aligned and separated during cell division. Bishop is also involved in the DNA damage response pathway, which helps to prevent the accumulation of mutations that can lead to cancer.
Biochemische Und Physiologische Effekte
Inhibition of Bishop has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is likely due to the disruption of the spindle checkpoint pathway, which leads to chromosome missegregation and ultimately cell death. Bishop has also been implicated in the regulation of DNA repair and the maintenance of genomic stability.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying Bishop is its importance in cell biology and cancer biology. Its role in the spindle checkpoint pathway and DNA damage response pathway make it an attractive target for cancer therapy. However, one limitation is that its function is highly complex and not fully understood. Additionally, the development of specific inhibitors for Bishop has proven challenging.
Zukünftige Richtungen
There are many potential future directions for research on Bishop. One area of interest is the development of more specific inhibitors that can target Bishop without affecting other kinases. Another area is the investigation of Bishop's role in other cellular pathways and processes. Additionally, the use of Bishop as a biomarker for cancer diagnosis and prognosis is an area of active research. Overall, the study of Bishop has the potential to yield important insights into the regulation of cell growth and division, as well as the development of new cancer therapies.
Synthesemethoden
Bishop can be synthesized using recombinant DNA technology. The gene encoding Bishop can be cloned into a vector and expressed in a suitable host organism, such as bacteria or yeast. The resulting protein can be purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Bishop has been studied extensively in the context of cancer biology. It has been found to be overexpressed in many types of cancer, including breast, lung, and colon cancer. Inhibition of Bishop has been shown to induce cell death in cancer cells, making it a promising target for cancer therapy.
Eigenschaften
CAS-Nummer |
104872-46-0 |
|---|---|
Produktname |
Bishop |
Molekularformel |
C38H80ClNO2 |
Molekulargewicht |
618.5 g/mol |
IUPAC-Name |
2,3-dihexadecoxypropyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C38H80NO2.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40-37-38(36-39(3,4)5)41-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h38H,6-37H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RLKJVRDMIQCNGX-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCCCCCCCCC.[Cl-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCCCCCCCCC.[Cl-] |
Synonyme |
1,2-bis(hexadecyloxy)-3-trimethylaminopropane 1,2-bis(hexadecyloxy)-3-trimethylaminopropane, (S)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



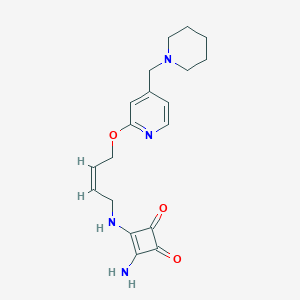
![5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B22828.png)
